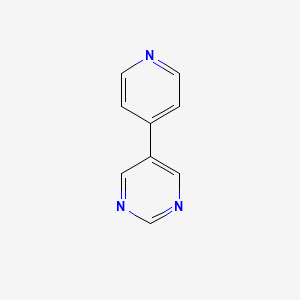

5-(Pyridin-4-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Pyridin-4-yl)pyrimidine is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds derived from pyrimidines, including 5-(Pyridin-4-yl)pyrimidine, have shown promising anticancer properties. For instance, derivatives of pyrimidine have been evaluated for their efficacy against various cancer cell lines. A study highlighted the potential of certain pyrimidine derivatives to inhibit key enzymes involved in cancer progression, such as EGFR (epidermal growth factor receptor) and Aurora kinases . These findings suggest that this compound could serve as a lead compound for developing novel anticancer agents.

2. Anti-Fibrotic Activity

Recent investigations have focused on the anti-fibrotic properties of pyrimidine derivatives. A series of compounds containing the pyrimidine scaffold were synthesized and tested against hepatic stellate cells, revealing significant anti-fibrotic effects. Compounds derived from this compound demonstrated superior inhibition of collagen expression compared to established therapies like Pirfenidone . This positions this compound as a candidate for further development in treating fibrotic diseases.

3. Antimicrobial Properties

The antimicrobial potential of pyrimidines has been well-documented, with studies showing effectiveness against various bacterial strains. The incorporation of the pyridine ring into the structure enhances the compound's interaction with microbial targets, leading to increased antibacterial activity . This suggests that this compound may also be explored for its potential as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported, including nucleophilic substitutions and cyclization reactions that yield this compound along with its derivatives . The ability to modify the pyridine and pyrimidine rings allows for the exploration of structure-activity relationships (SAR) essential for optimizing biological activity.

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring in 5-(pyridin-4-yl)pyrimidine undergoes nucleophilic substitution at positions 2 and 4 due to the electron-withdrawing effect of the nitrogen atoms.

Example Reaction :

Reaction with secondary amines (e.g., morpholine) under catalytic conditions yields substituted derivatives:

This compound+R2NHCu, Cs2CO3,DMF5-(Pyridin-4-yl)-N-R2-pyrimidin-2-amine

Key Conditions :

-

Solvent: DMF or ethanol

-

Base: Cs2CO3 or NaOEt

-

Temperature: 80–110°C

Table 1 : Representative Substitution Reactions

| Position | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2 | Morpholine | 2-Morpholino-5-(pyridin-4-yl)pyrimidine | 78 | |

| 4 | Piperidine | 4-Piperidino-5-(pyridin-4-yl)pyrimidine | 65 |

Cross-Coupling Reactions

The pyridine and pyrimidine moieties participate in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling :

Reaction with aryl boronic acids produces biaryl derivatives:

This compound+ArB(OH)2Pd(PPh3)4,K2CO35-(Pyridin-4-yl)-4-Ar-pyrimidine

Key Observations :

-

Electron-deficient boronic acids enhance reaction efficiency.

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for fused heterocycles via cyclization.

Example :

Heating with formamide induces cyclization to pyrimido[4,5-d]pyrimidines:

This compoundHCONH2,ΔPyrimido[4,5-d]pyrimidine derivative

Conditions :

Functionalization via Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at position 3 due to its electron-rich nature.

Nitration :

Reaction with HNO3/H2SO4 introduces nitro groups:

This compoundHNO3/H2SO45-(3-Nitro-pyridin-4-yl)pyrimidine

Eigenschaften

CAS-Nummer |

64858-30-6 |

|---|---|

Molekularformel |

C9H7N3 |

Molekulargewicht |

157.17 g/mol |

IUPAC-Name |

5-pyridin-4-ylpyrimidine |

InChI |

InChI=1S/C9H7N3/c1-3-10-4-2-8(1)9-5-11-7-12-6-9/h1-7H |

InChI-Schlüssel |

JPNWPYSBKBYTFL-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=CN=CN=C2 |

Kanonische SMILES |

C1=CN=CC=C1C2=CN=CN=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.